

Application Notes and Protocols for HPLC Purification of Synthetic Substance P Analogs

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Compound of Interest

Compound Name: *substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-*

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Introduction

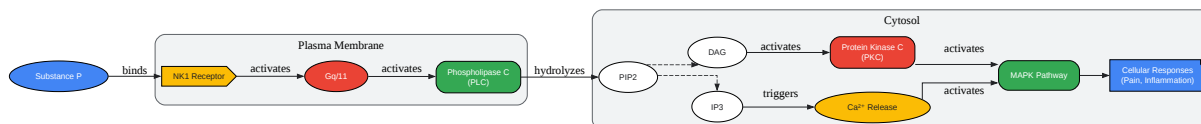
Substance P (SP) is an undecapeptide neuropeptide and member of the tachykinin peptide family, playing a significant role in pain transmission, inflammation, and mood regulation.[1] Synthetic analogs of Substance P are crucial tools in neuroscience and pharmacology for investigating its physiological roles and for the development of novel therapeutics targeting the neurokinin-1 (NK1) receptor. Following solid-phase peptide synthesis (SPPS), the crude peptide product contains a mixture of the desired peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[2] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard and most effective method for the purification of these synthetic peptides to achieve the high purity required for biological assays and clinical studies.[2][3]

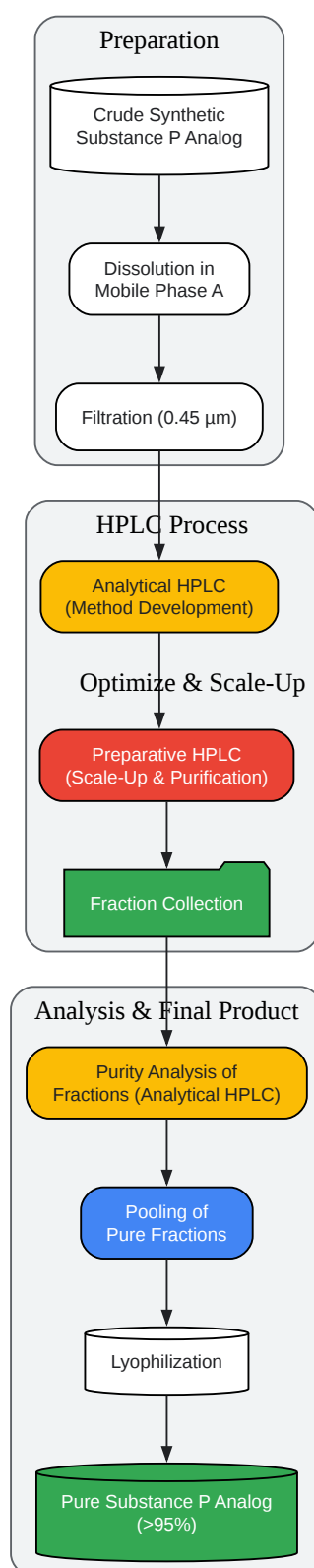
This document provides detailed protocols and application notes for the purification of synthetic Substance P analogs using RP-HPLC.

Substance P Signaling Pathway

Substance P exerts its biological effects primarily through binding to the G protein-coupled neurokinin-1 receptor (NK1R).[4] This interaction initiates a cascade of intracellular signaling events. Upon binding, the receptor-ligand complex activates G proteins, leading to the

stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing neuronal excitability, inflammation, and cell proliferation.^[4]





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References

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